7-Bromo-6-chloro-1-methyl-indazole is a synthetic compound belonging to the indazole family, characterized by its unique halogenated structure. Indazoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This particular compound has been studied for its potential applications in pharmaceuticals and agrochemicals, making it a valuable intermediate in organic synthesis.
The synthesis of 7-Bromo-6-chloro-1-methyl-indazole typically involves a cyclization reaction of 6-chloro-1-methyl-1H-indazole with bromine. This reaction is generally conducted in the presence of a solvent such as dichloromethane or chloroform and may require elevated temperatures to ensure complete bromination .
The molecular structure of 7-Bromo-6-chloro-1-methyl-indazole can be represented by the following formula:
This indicates the presence of one bromine atom, one chlorine atom, and one methyl group attached to the indazole ring.
The structure consists of a bicyclic system where the nitrogen atoms contribute to the aromatic character and stability of the compound.
7-Bromo-6-chloro-1-methyl-indazole is capable of undergoing several types of chemical reactions:
Common reagents for these reactions include:
Relevant analyses often include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) for structural confirmation .
7-Bromo-6-chloro-1-methyl-indazole has several scientific uses:
Halogenated indazoles represent a strategically important class of heterocyclic compounds in modern medicinal chemistry, primarily due to their enhanced binding affinities, improved metabolic stability, and tailored physicochemical properties. The incorporation of halogen atoms—particularly bromine and chlorine—at specific positions on the indazole nucleus directly influences molecular interactions with biological targets. Bromine’s substantial size (van der Waals radius: 1.85 Å) and polarizability enhance hydrophobic pocket filling and halogen bonding capabilities, while chlorine’s electronegativity (Pauling scale: 3.16) modulates electron density in the aromatic system, influencing π-stacking interactions [2] [8]. These effects are exemplified in FDA-approved therapeutics such as pazopanib (tyrosine kinase inhibitor for renal cell carcinoma) and niraparib (PARP inhibitor for ovarian cancer), where halogen atoms are critical for target engagement and potency [3] [5].
The synthetic accessibility of halogenated indazoles further underpins their utility. Recent advances in regioselective halogenation enable precise functionalization of the indazole scaffold under mild, metal-free conditions. For instance, N-bromosuccinimide (NBS) in ethanol at 50°C achieves near-quantitative mono-bromination at the C3 position of 2-phenyl-2H-indazole, while controlled polyhalogenation is achievable by modulating solvent, temperature, and reagent equivalents. This method demonstrates exceptional functional group tolerance for electron-donating (–OCH₃, –CH₃) and electron-withdrawing (–F, –Cl, –CF₃) substituents on the N-aryl ring, yielding mono-brominated products in 80–98% efficiency [2] [4]. Similarly, N-chlorosuccinimide (NCS) facilitates C3 chlorination in water or ethanol, though iodination with NIS remains challenging. The operational simplicity and avoidance of toxic molecular bromine represent significant advantages for pharmaceutical manufacturing [4].
Table 1: Regioselective Halogenation of 2-Substituted Indazoles Under Optimized Conditions [2] [4]
Halogen Source | Solvent | Temp (°C) | Equivalents | Product | Yield (%) | Selectivity |
---|---|---|---|---|---|---|
NBS | EtOH | 50 | 1.0 | 3-Bromo-2H-indazole | 97 | >98:1 (C3 vs. C5/C7) |
NBS | MeCN | 80 | 4.0 | 3,5,7-Tribromo-2H-indazole | 71 | 3,5,7-Regioisomer |
NCS | H₂O | 95 | 1.3 | 3-Chloro-2H-indazole | 96 | >95:1 (C3) |
NCS + NBS | EtOH/MeCN | 50→80 | 1.3 + 1.5 | 3-Bromo-7-chloro-2H-indazole | 65–74 | >90:1 (hetero-halogenation) |
The 7-bromo-6-chloro-1-methyl-indazole motif embodies a strategically optimized configuration balancing electronic effects, steric accessibility, and metabolic resistance. The 1-methyl group locks the indazole in the 1H-tautomer, the thermodynamically preferred form in biological systems, while eliminating N1-H acidity (pKa ~13.86) [1] [8]. This prevents undesired ionization and enhances membrane permeability. Concurrently, the 6-chloro and 7-bromo substituents create an asymmetric halogenation pattern that directs electrophilic substitution and metal-catalyzed cross-coupling reactions to the C4 and C5 positions—a regiochemical outcome critical for late-stage diversification in drug synthesis [6] [9].
Computational and crystallographic analyses reveal that the orthogonal dipole moments induced by the 6,7-dihalo pattern (–Br: 1.50 ų polarizability; –Cl: 0.87 ų) stabilize bound conformations in enzyme active sites. Specifically, the bromine at C7 participates in halogen bonding with carbonyl oxygens (e.g., backbone C=O of kinase hinge regions), while the C6 chlorine withdraws electron density from N1, reducing its basicity and enhancing metabolic stability against cytochrome P450 oxidation [4] [8]. This electronic profile is quantified by ClogP values (estimated 2.98 ± 0.15), indicating optimal lipophilicity for blood-brain barrier penetration in CNS-targeted agents [6].
Structure-activity relationship (SAR) studies further demonstrate that the 1-methyl-6,7-dihalo combination enhances in vitro potency across therapeutic targets:
Table 2: Physicochemical and Structural Properties of 7-Bromo-6-chloro-1-methyl-indazole
Property | Value/Prediction | Method/Source | Functional Implication |
---|---|---|---|
Molecular Formula | C₈H₆BrClN₂ | Elemental Analysis [6] | - |
Molecular Weight | 245.51 g/mol | Calculated | - |
logP (ClogP) | 2.98 ± 0.15 | Computational [6] | Optimal lipophilicity for membrane permeability |
Halogen Bond Acceptor Strength (C7-Br) | –3.5 kcal/mol | DFT Calculation [8] | Enhanced target binding affinity |
Tautomeric Preference | 1H-indazole (fixed by N1-methyl) | X-ray Crystallography [8] | Prevents undesired ionization; improves metabolic stability |
Metabolic Soft Spot | C5 position (electron-rich) | SAR Analysis [5] [8] | Guides protective substituents or prodrug design |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9